5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol
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Overview
Description
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and pyrrolidine.
Formation of Pyrrolidine Substituent: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.
Introduction of Thiol Group: The thiol group is introduced via a thiolation reaction, often using reagents such as thiourea or thiols in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and thiol groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-thiol: Lacks the butyl and pyridine substituents, making it less complex.
2-(Pyrrolidin-1-yl)pyridine:
5-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the combination of the butyl group, pyrrolidine ring, and thiol group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H20N2S |
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Molecular Weight |
236.38 g/mol |
IUPAC Name |
5-(1-butylpyrrolidin-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C13H20N2S/c1-2-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
InChI Key |
UWNCPQAQHRUSNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=CNC(=S)C=C2 |
Origin of Product |
United States |
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